Selectivity Advantage of I-CBP 112 Over BRD4 Bromodomains Versus BET Inhibitors
I-CBP 112 Hydrochloride Salt exhibits significantly greater selectivity for CBP/p300 over BRD4 bromodomains compared to pan-BET inhibitors like JQ1, which potently targets BRD4. I-CBP112 demonstrates 37-fold and 132-fold selectivity over BRD4 BD1 and BRD4 BD2, respectively, as measured by Kd values . This is in stark contrast to JQ1, which has a Kd of approximately 50-90 nM for BRD4 [1]. This selectivity is essential for experiments aiming to dissect CBP/p300-specific biology without confounding BET-mediated effects.
| Evidence Dimension | Selectivity Ratio (Fold-difference in Kd) |
|---|---|
| Target Compound Data | 37-fold (BRD4 BD1), 132-fold (BRD4 BD2) |
| Comparator Or Baseline | JQ1 (pan-BET inhibitor): Kd for BRD4 ~50-90 nM, no selectivity for CBP/p300 |
| Quantified Difference | I-CBP112 shows a 37- to 132-fold preference for CBP/p300 over BRD4; JQ1 shows high affinity for BRD4 with no comparable selectivity for CBP/p300. |
| Conditions | In vitro binding assays (Kd determination) |
Why This Matters
Procurement of I-CBP112, rather than a pan-BET inhibitor, is mandatory for studies requiring specific interrogation of CBP/p300 bromodomain function without inducing BRD4-dependent phenotypes.
- [1] Filippakopoulos P, et al. Selective inhibition of BET bromodomains. Nature. 2010 Dec 23;468(7327):1067-73. View Source
